molecular formula C16H16N2O7S B3547712 Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3547712
M. Wt: 380.4 g/mol
InChI Key: NTTRXXZNNVVBTD-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group, a sulfamoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of phenol to introduce a nitro group.

    Sulfonation: The sulfonation of the nitrophenyl compound to introduce the sulfamoyl group.

    Esterification: The esterification of the sulfonated compound with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 2-[4-[(3-aminophenyl)sulfamoyl]phenoxy]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetic acid.

Scientific Research Applications

Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate can be compared with other sulfonamide derivatives:

    Ethyl 2-[4-[(4-nitrophenyl)sulfamoyl]phenoxy]acetate: Similar structure but with a different position of the nitro group.

    Ethyl 2-[4-[(3-aminophenyl)sulfamoyl]phenoxy]acetate: The nitro group is reduced to an amino group.

    Ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]propanoate: The ester group is modified to a propanoate group.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-[4-[(3-nitrophenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S/c1-2-24-16(19)11-25-14-6-8-15(9-7-14)26(22,23)17-12-4-3-5-13(10-12)18(20)21/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTRXXZNNVVBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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